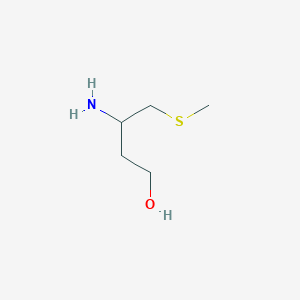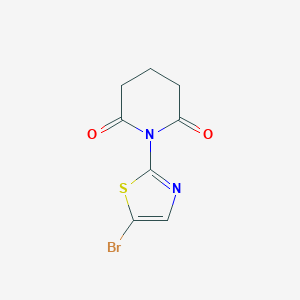
1-(Bromomethyl)-3-isopropylbenzene
Vue d'ensemble
Description
1-(Bromomethyl)-3-isopropylbenzene is a compound that consists of a benzene ring substituted with a bromomethyl group and an isopropyl group . It is used as an intermediate for organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of bromine or bromine-containing reagents . The bromination reaction is a common method for introducing bromomethyl groups .Molecular Structure Analysis
The molecular structure of 1-(Bromomethyl)-3-isopropylbenzene includes a benzene ring, which is a planar, cyclic molecule composed of six carbon atoms, with alternating single and double bonds .Chemical Reactions Analysis
The bromomethyl group in 1-(Bromomethyl)-3-isopropylbenzene can undergo various reactions. For example, it can participate in substitution reactions, where the bromine atom is replaced by another atom or group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 1-(Bromomethyl)-3-isopropylbenzene depend on its molecular structure. Factors such as hardness, topography, and hydrophilicity can affect its interactions with other substances .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
1-(Bromomethyl)-3-isopropylbenzene plays a significant role in chemical synthesis and reactions. For instance, its use in the preparation of ethers has been documented. Ortíz et al. (1993) demonstrated its conversion to methyl- and isopropyl-benzyl ethers using silver(II) oxide, showcasing its reactivity and potential for producing key organic compounds (Ortíz et al., 1993).
Polymerization Studies
In the realm of polymer science, 1-(Bromomethyl)-3-isopropylbenzene has been utilized in the synthesis of diverse polymers. Uhrich et al. (1992) explored its role in creating hyperbranched polyethers, highlighting its effectiveness in self-condensation reactions to produce polymers with significant molecular weights (Uhrich et al., 1992).
Catalysis and Oxidation Processes
In catalysis, this compound has shown its utility. For instance, Aoki et al. (2005) investigated its oxidation using N-hydroxyphthalimide, demonstrating its potential in catalytic processes relevant to the production of pharmaceutical materials (Aoki et al., 2005).
Material Science Applications
The compound has applications in material science as well. For example, its derivatives were used in the study of solvates with different solvents, as explored by Szlachcic et al. (2007). This research provided insights into the crystalline environment and reactivity of such compounds (Szlachcic et al., 2007).
Analytical Chemistry and Characterization
In analytical chemistry, 1-(Bromomethyl)-3-isopropylbenzene is essential for characterizing various chemical substances. For example, Gan et al. (2001) used its derivatives for analyzing polyphenylenevinylene, emphasizing its role in confirming the structural integrity of synthesized materials (Gan et al., 2001).
Environmental and Energy Research
This compound is also significant in environmental and energy research. For instance, Yang et al. (2018) utilized derivatives of 1-(Bromomethyl)-3-isopropylbenzene in fabricating crosslinked polybenzimidazole membranes for fuel cells, indicating its contribution to the development of high-performance materials for energy applications (Yang et al., 2018).
Mécanisme D'action
Target of Action
Brominated compounds are generally known to interact with various biological targets, including proteins and dna .
Mode of Action
This can lead to changes in the structure and function of the target molecule .
Biochemical Pathways
Brominated compounds can potentially interfere with various biochemical processes, including oxidative stress pathways and dna synthesis .
Pharmacokinetics
Metabolism often involves the replacement of the bromine atom, and excretion can occur via the urine or feces .
Result of Action
Brominated compounds can potentially cause oxidative stress, dna damage, and other cellular disruptions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Bromomethyl)-3-isopropylbenzene. For example, the presence of other chemicals can affect its reactivity. Temperature and pH can influence its stability and rate of reaction .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(bromomethyl)-3-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFDUIHVBNYYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276081 | |
| Record name | 1-(Bromomethyl)-3-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75369-42-5 | |
| Record name | 1-(Bromomethyl)-3-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75369-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-3-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-3-(propan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




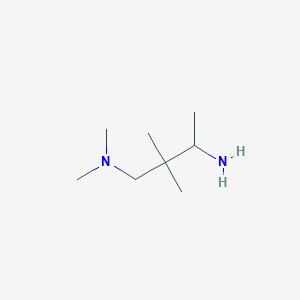
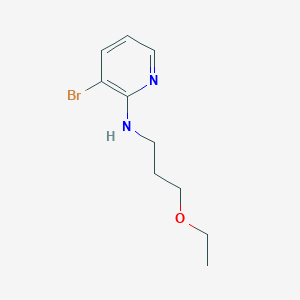
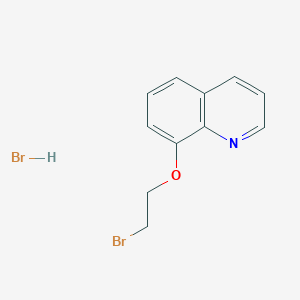


![2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid](/img/structure/B1524549.png)

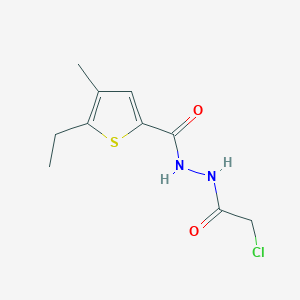
![[5-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanol](/img/structure/B1524553.png)
![(2-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine](/img/structure/B1524554.png)
![N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide](/img/structure/B1524555.png)
